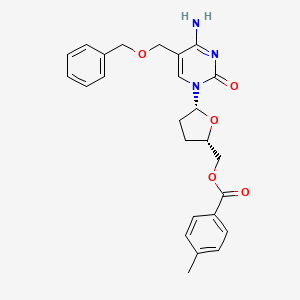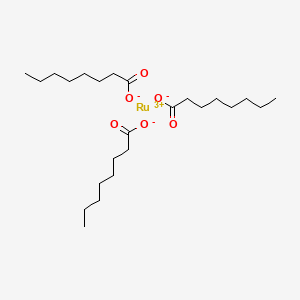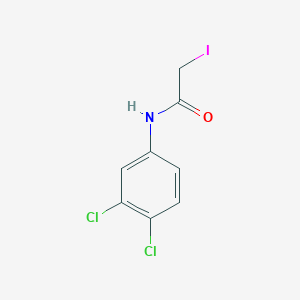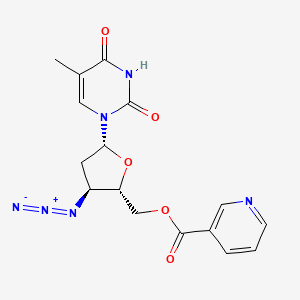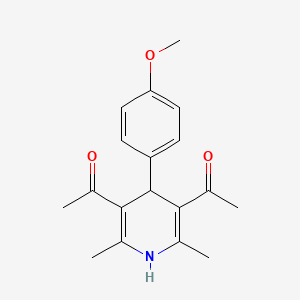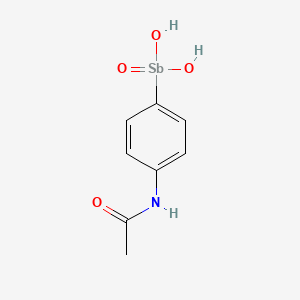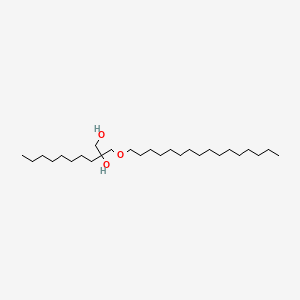
2-(Hexadecyloxymethyl)-1,2-decanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hexadecyloxymethyl)-1,2-decanediol is a chemical compound known for its unique structure and properties. It is a diol with a long alkyl chain, which makes it hydrophobic. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexadecyloxymethyl)-1,2-decanediol typically involves the reaction of hexadecanol with epichlorohydrin, followed by a ring-opening reaction with decanediol. The reaction is usually carried out under basic conditions, using a strong base like sodium hydroxide to facilitate the ring-opening process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(Hexadecyloxymethyl)-1,2-decanediol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction typically produces alcohols .
Aplicaciones Científicas De Investigación
2-(Hexadecyloxymethyl)-1,2-decanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules.
Biology: This compound can be used in the study of lipid membranes due to its hydrophobic nature.
Industry: It is used as an emulsifier and stabilizer in various industrial processes
Mecanismo De Acción
The mechanism of action of 2-(Hexadecyloxymethyl)-1,2-decanediol involves its interaction with lipid membranes. Its long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can help transport hydrophobic drugs across cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
Hexadecanol: A long-chain alcohol that shares similar hydrophobic properties.
Decanediol: A diol with a shorter alkyl chain.
Glyceryl monostearate: An emulsifier with similar applications in industry
Uniqueness
What sets 2-(Hexadecyloxymethyl)-1,2-decanediol apart from these similar compounds is its unique combination of a long alkyl chain and two hydroxyl groups. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications .
Propiedades
Número CAS |
128723-56-8 |
|---|---|
Fórmula molecular |
C27H56O3 |
Peso molecular |
428.7 g/mol |
Nombre IUPAC |
2-(hexadecoxymethyl)decane-1,2-diol |
InChI |
InChI=1S/C27H56O3/c1-3-5-7-9-11-12-13-14-15-16-17-18-20-22-24-30-26-27(29,25-28)23-21-19-10-8-6-4-2/h28-29H,3-26H2,1-2H3 |
Clave InChI |
JCZLLEQBZHUTJD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOCC(CCCCCCCC)(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


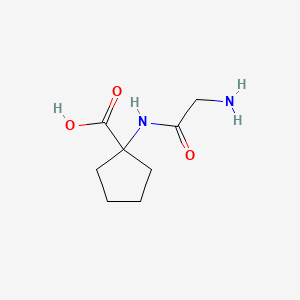
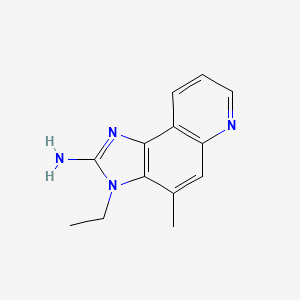
![4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-d][1,3]dioxol-2-one](/img/structure/B12803631.png)
![8,14-dimethyl-12-oxa-9λ6,17-dithia-8,13-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,11(15),13-hexaene 9,9-dioxide](/img/structure/B12803634.png)
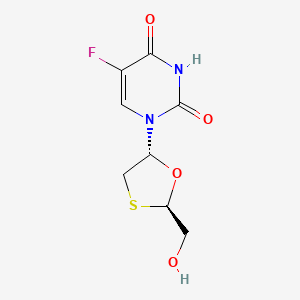
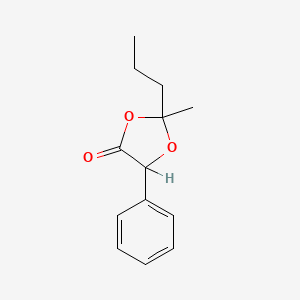
![[(1R,2S,6R,7R,8R)-4-[3-(dimethylamino)propyl]-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-8-yl] benzoate](/img/structure/B12803656.png)
